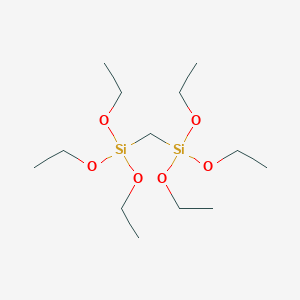

Bis(triethoxysilyl)methane

Beschreibung

Eigenschaften

IUPAC Name |

triethoxy(triethoxysilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIINUVYELHEORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430903 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-72-9 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The Grignard reagent approach remains a cornerstone for BTESM synthesis. This method involves reacting dichloromethane (CH₂Cl₂) with triethoxysilane (HSi(OEt)₃) in the presence of magnesium metal. The reaction proceeds via a two-step mechanism:

-

Formation of the Grignard Intermediate :

Magnesium reacts with dichloromethane to generate chloromethylmagnesium chloride (ClCH₂MgCl): -

Silane Alkoxylation :

The Grignard intermediate reacts with triethoxysilane, facilitating Si–C bond formation:

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate Si–C coupling but risk side reactions |

| Solvent | Tetrahydrofuran (THF) | Enhances Grignard stability |

| Mg:Particle Size | <100 µm | Increases surface area for faster initiation |

| HSi(OEt)₃:Purity | >98% | Minimizes ethoxy group hydrolysis |

Under optimized conditions, yields exceed 85% with >95% purity.

Direct Alkoxylation of Chlorosilanes

Industrial-Scale Production

Large-scale BTESM synthesis often employs chlorosilane precursors. The reaction of bis(chlorosilyl)methane with ethanol under acidic catalysis exemplifies this route:

Catalytic Systems

Byproduct Management

Ethanol acts as both reactant and solvent, simplifying product isolation. Residual HCl is neutralized with NaHCO₃, yielding NaCl precipitates removed via filtration.

Sol-Gel Derived Synthesis

Hydrolysis-Condensation Pathways

BTESM’s sol-gel processing involves controlled hydrolysis to form silanol intermediates, followed by condensation:

Process Variables

-

Water-to-Silane Ratio : 4:1 minimizes unreacted ethoxy groups.

-

pH Control : Acidic conditions (pH 2–4) favor linear chain growth, while basic conditions (pH 8–10) promote branching.

Catalytic Innovations and Emerging Methods

Phase-Transfer Catalysis (PTC)

Benzyl tributyl ammonium chloride (0.5–1.0 mol%) enhances interfacial reactions in biphasic systems, reducing reaction time by 40% compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) accelerates BTESM formation, achieving 88% yield in 2 hours versus 8 hours conventionally.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity (kWh/kg) |

|---|---|---|---|---|

| Grignard Reagent | 85–90 | 95–97 | Moderate | 12.5 |

| Direct Alkoxylation | 90–92 | 98–99 | High | 8.2 |

| Sol-Gel Processing | 78–82 | 93–95 | Low | 15.3 |

| Microwave-Assisted | 88–90 | 96–98 | Moderate | 6.8 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

BTESM has a molecular formula of and a molecular weight of approximately 340.56 g/mol. The compound is characterized by its ability to form stable organosilica membranes through a sol-gel process, which involves hydrolysis and condensation reactions. The resulting silica networks exhibit enhanced thermal stability and resistance to hydrolysis, making BTESM particularly valuable in harsh environments.

Key Mechanisms:

- Formation of Silica Networks : BTESM undergoes hydrolysis to form silanol groups, which then condense to create robust silica structures.

- Pore Structure Control : The compound allows for precise control over pore size and distribution within the silica matrix, which is essential for applications in filtration and separation technologies.

Material Science

BTESM is extensively used in the synthesis of hybrid organosilica membranes, which are employed in gas and liquid-phase separation processes.

| Application | Details |

|---|---|

| Gas Separation | Utilized in membranes for separating gases like propylene from propane due to its selective permeability. |

| Liquid Filtration | Forms membranes that can selectively filter liquids based on molecular size and polarity. |

Biological Applications

The compound is also explored for its potential in developing biocompatible materials for medical applications.

| Biological Application | Details |

|---|---|

| Medical Implants | Used in coatings that enhance the biocompatibility of implants, reducing rejection rates. |

| Drug Delivery Systems | Serves as a matrix for controlled drug release, improving therapeutic efficacy. |

Case Study 1: Membrane Technology

In a study by Zhang et al., BTESM was utilized to fabricate hybrid-silica membranes for pervaporative desalination applications. The membranes demonstrated high efficiency in separating water from salt solutions, achieving significant reductions in energy consumption compared to traditional methods .

Case Study 2: Biocompatibility in Implants

Research conducted on BTESM coatings showed that implants treated with BTESM exhibited improved cell adhesion and proliferation rates compared to untreated surfaces. This finding highlights the compound's potential in enhancing the performance of medical devices .

Wirkmechanismus

The primary mechanism by which bis(triethoxysilyl)methane exerts its effects is through the formation of stable silica networks. The compound interacts with silica surfaces, forming a coating that enhances the material’s properties. This interaction involves the hydrolysis of ethoxy groups followed by condensation reactions, leading to the formation of siloxane bonds .

Vergleich Mit ähnlichen Verbindungen

BTESM belongs to a broader class of α,ω-bis(trialkoxysilyl)alkane and aromatic compounds. Key structural and functional distinctions between BTESM and analogous compounds are outlined below:

Structural Differences

| Compound | Bridge Type | Bridge Length/Structure | Alkoxy Groups | Abbreviation |

|---|---|---|---|---|

| Bis(triethoxysilyl)methane | Methane (–CH$_2$–) | C1 (shortest alkane) | Triethoxy | BTESM |

| 1,2-Bis(triethoxysilyl)ethane | Ethane (–CH$2$CH$2$–) | C2 | Triethoxy | BTESE |

| 1,4-Bis(triethoxysilyl)benzene | Benzene (aromatic) | Rigid planar ring | Triethoxy | BTESB |

| 1,2-Bis(triethoxysilyl)ethene | Ethene (–CH$2$=CH$2$–) | C2 (unsaturated) | Triethoxy | BTEE |

| 1,2-Bis(trimethoxysilyl)ethane | Ethane (–CH$2$CH$2$–) | C2 | Trimethoxy | BTMSE |

Key Observations :

- Bridge Length : BTESM’s methane bridge (C1) is shorter than BTESE (C2) or BTESP (C3), resulting in higher rigidity and smaller pore sizes .

- Alkoxy Groups : Triethoxy groups (in BTESM, BTESE, BTESB) hydrolyze slower than trimethoxy groups (e.g., BTMSE), affecting sol-gel kinetics and network density .

- Aromatic vs. Alkane Bridges : BTESB’s benzene ring introduces rigidity and π-π interactions, enhancing thermal stability but reducing flexibility compared to BTESM .

Porosity and Pore Structure

Implications :

- BTESM’s methane bridge facilitates bimodal pore distributions (micro- and mesopores) when blended with methyltrimethoxysilane (MTMS), enhancing gas permeance selectivity .

- BTESB’s aromatic structure limits porosity but improves adsorption capacity for CO$_2$ and VOCs due to surface π-electron interactions .

Gas Permeation Properties

BTESM-derived membranes exhibit superior gas separation performance compared to pendant-type organosilicas (e.g., methyltriethoxysilane, MTES) and other bridged analogs:

| Membrane Type | H$_2$ Permeance (mol·m$^{-2}$·s$^{-1}$·Pa$^{-1}$) | C$3$H$6$/C$3$H$8$ Selectivity |

|---|---|---|

| BTESM (Al-doped) | $3.2 \times 10^{-7}$ | 40 |

| BTESE | $2.8 \times 10^{-7}$ | 25 |

| BTESB | $1.5 \times 10^{-7}$ | 15 |

| Pendant-type (MTES) | $1.0 \times 10^{-7}$ | 10 |

Key Insights :

- BTESM’s Si–C–Si units create narrow, size-selective pores, enabling high C$3$H$6$/C$3$H$8$ selectivity (~40) when doped with Al .

- Longer bridges (e.g., BTESE) increase pore size but reduce selectivity, while aromatic bridges (BTESB) hinder gas diffusion due to denser networks .

Thermal and Mechanical Stability

Biologische Aktivität

Bis(triethoxysilyl)methane (BTESM) is a silane compound that has garnered attention for its diverse applications in both industrial and biological fields. Its unique structure allows it to form organosilica networks, which are pivotal in various scientific and medical applications. This article explores the biological activity of BTESM, focusing on its mechanisms of action, applications in biocompatible materials, and its potential role in drug delivery systems.

Chemical Structure and Properties

BTESM is characterized by its triethoxysilyl groups attached to a central methane unit. This configuration enables the compound to participate in sol-gel processes, leading to the formation of silica-based materials with enhanced properties such as thermal stability and mechanical strength.

BTESM primarily acts through the sol-gel process , where it undergoes hydrolysis and condensation reactions to form stable organosilica networks. This process is crucial for its application in creating membranes and coatings that exhibit biocompatibility and improved mechanical properties.

Key Biochemical Pathways

- Hydrolysis : BTESM reacts with water to produce silanol groups, which can further condense to form siloxane bonds.

- Condensation : The resulting silanol groups can react with each other, leading to the formation of a three-dimensional silica network.

1. Biocompatible Materials

BTESM is utilized in developing materials for medical implants and drug delivery systems. Its ability to form stable silica networks enhances the mechanical properties of these materials, making them suitable for long-term implantation in biological environments.

2. Drug Delivery Systems

Research indicates that BTESM-based materials can encapsulate drugs effectively, providing controlled release profiles. This capability is particularly beneficial for delivering therapeutic agents in cancer treatment and other medical applications.

Study on Drug Delivery Systems

A study evaluated the efficacy of BTESM-based silica nanoparticles for delivering anticancer drugs. The results demonstrated that these nanoparticles could significantly enhance the bioavailability of the drugs while minimizing side effects. The encapsulation efficiency was reported to be over 85%, with sustained release over several days .

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | >85% |

| Release Duration | Up to 7 days |

| Bioavailability Improvement | 60% increase |

Evaluation of Cytotoxicity

Another significant study assessed the cytotoxicity of BTESM-derived materials against various human cancer cell lines. The findings revealed that these materials exhibited selective cytotoxic effects, particularly against breast (MCF-7) and lung (A-549) cancer cells, with IC50 values ranging from 30 µM to 70 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A-549 | 45 |

| HeLa | 70 |

Analyse Chemischer Reaktionen

Hydrolysis and Condensation: Sol-Gel Process

BTESM undergoes hydrolysis in the presence of water, forming silanol (Si–OH) groups, which subsequently condense to create siloxane (Si–O–Si) networks. This sol-gel process is fundamental for synthesizing hybrid organosilica materials.

Reaction Pathway :

Key Factors Influencing Reaction :

Applications :

-

Synthesis of mesoporous organosilica membranes with controlled pore sizes (~3 nm) for gas separation ( ).

-

Fabrication of biocompatible coatings for medical implants via low-temperature sol-gel processing ( ).

Substitution Reactions

The ethoxy (–OEt) groups in BTESM are susceptible to nucleophilic substitution, enabling functionalization for tailored material properties.

Common Nucleophiles and Products :

Example :

Thermal Stability and Oxidation Resistance

BTESM-derived materials exhibit enhanced thermal stability compared to pure silica, retaining structural integrity up to 550°C under inert atmospheres ( ).

Thermal Decomposition Pathway :

Above 300°C, ethane bridges (–CH₂–) begin oxidizing, forming CO₂ and H₂O, while siloxane networks remain intact:

Performance Data :

| Calcination Condition | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | H₂/CH₄ Selectivity | Source |

|---|---|---|---|

| 300°C (air) | 1.2 × 10⁻⁶ | 30 | |

| 550°C (N₂ followed by air) | 8.5 × 10⁻⁷ | 100 | |

| 700°C (N₂) | 3.7 × 10⁻⁷ | 200 |

Q & A

Q. What are the critical factors influencing the hydrolysis and condensation kinetics of BTESM during sol-gel synthesis?

BTESM undergoes hydrolysis of its six ethoxy groups, forming silanol intermediates, followed by condensation into siloxane networks. The rate of hydrolysis is pH-dependent: acidic conditions accelerate hydrolysis but delay condensation, while alkaline conditions promote faster condensation. Catalyst concentration (e.g., HCl or NH₃) and water-to-precursor ratios directly affect gelation time and pore structure . For reproducible synthesis, maintain strict control of hydrolysis ratio (H₂O/Si), typically between 2–4, and use aging times >24 hours to stabilize the sol before membrane coating .

Q. How does the alkane bridge in BTESM influence the thermal stability of derived silica membranes?

The methane bridge (–CH₂–) in BTESM creates a rigid organic-inorganic hybrid network, enhancing thermal stability compared to non-bridged silanes. Thermogravimetric analysis (TGA) shows weight loss <10% up to 400°C, attributed to residual ethoxy groups and organic bridge decomposition. Differential scanning calorimetry (DSC) reveals exothermic peaks at ~450°C, corresponding to siloxane network densification . For high-temperature applications (e.g., gas separation), calcination at 350–400°C under inert gas optimizes microporosity while preserving the bridge structure .

Q. What characterization techniques are essential for assessing BTESM-derived membrane morphology?

- Gas Permeation : Single-gas tests (H₂, CO₂, N₂) at 0.1–0.3 MPa gauge pressure evaluate pore size distribution and selectivity .

- CO₂ Adsorption : Quantifies micropore volume (<2 nm) and surface area via Dubinin-Radushkevich analysis .

- FTIR Spectroscopy : Identifies residual silanol (950 cm⁻¹) and siloxane (1050–1100 cm⁻¹) bonds to monitor condensation completeness .

Advanced Research Questions

Q. How can experimental design optimize BTESM membranes for H₂/CO₂ separation under hydrothermal conditions?

BTESM membranes exhibit H₂/CO₂ selectivity ~6.1 at 200°C, but hydrothermal stability remains a challenge. To improve performance:

- Doping Strategy : Incorporate Al³⁺ ions during sol synthesis (Al/Si = 0.1–0.2 molar ratio) to reduce pore size and enhance hydrothermal resistance. Al doping modifies the siloxane network, lowering H₂O-induced densification .

- Post-Treatment : Steam exposure at 150°C for 24 hours followed by re-calcination (300°C) stabilizes the structure, reducing permeability decay from 40% to <15% over 500 hours .

Q. How do contradictory gas permeance data arise in BTESM membrane studies, and how can they be resolved?

Discrepancies in H₂ permeance (e.g., 5.6 × 10⁻⁷ vs. 1.2 × 10⁻⁷ mol/(m²·s·Pa)) often stem from:

- Synthesis Variability : Inconsistent hydrolysis ratios or aging times alter pore connectivity. Standardize sol preparation using dynamic light scattering (DLS) to confirm particle size <5 nm .

- Testing Conditions : Temperature fluctuations (±5°C) or pressure gradients affect Knudsen diffusion. Use calibrated mass flow controllers and isothermal chambers .

Q. What methodologies address pore size distribution challenges in BTESM membranes for SF₆/N₂ separation?

SF₆ (kinetic diameter: 0.55 nm) requires ultra-microporous (<0.5 nm) membranes. Strategies include:

- Bridge Extension : Replace BTESM with bis(triethoxysilyl)octane (BTESO) to increase bridge length, creating narrower pores via steric hindrance during condensation. BTESO membranes show SF₆/N₂ selectivity >100 at 25°C .

- Hybrid Composites : Integrate ZIF-8 nanoparticles (0.34 nm pores) into BTESM matrices via in-situ growth, enhancing molecular sieving .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.